molecular formula C17H27NO3 B8076779 tert-Butyl 3-butoxyphenethylcarbamate

tert-Butyl 3-butoxyphenethylcarbamate

Cat. No.: B8076779
M. Wt: 293.4 g/mol
InChI Key: JTVVOZLXESVEPH-UHFFFAOYSA-N
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Description

tert-Butyl 3-butoxyphenethylcarbamate: is an organic compound with the molecular formula C17H27NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a butoxy group, and a phenethyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-butoxyphenethylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-butoxyphenethylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Reaction Mechanism: The amine group of 3-butoxyphenethylamine reacts with tert-butyl chloroformate to form the carbamate linkage. The reaction is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-butoxyphenethylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The phenethyl group can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as sodium alkoxides are used for substitution reactions.

Major Products

    Hydrolysis: Produces 3-butoxyphenethylamine and carbon dioxide.

    Oxidation: Yields ketones or aldehydes depending on the specific conditions.

    Substitution: Results in the formation of new carbamate derivatives with different alkoxy groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-butoxyphenethylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a protective group for amines. It can be used to temporarily mask amine functionalities during multi-step synthetic processes, allowing for selective reactions to occur.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbamate group can be hydrolyzed in vivo to release the active amine.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients makes it valuable in large-scale manufacturing processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-butoxyphenethylcarbamate exerts its effects involves the hydrolysis of the carbamate group. This reaction releases the active amine, which can then interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the released amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-methoxyphenethylcarbamate
  • tert-Butyl 3-ethoxyphenethylcarbamate
  • tert-Butyl 3-propoxyphenethylcarbamate

Uniqueness

tert-Butyl 3-butoxyphenethylcarbamate is unique due to the presence of the butoxy group, which imparts specific chemical properties such as increased lipophilicity. This can influence its solubility, reactivity, and biological activity compared to similar compounds with different alkoxy groups.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

tert-butyl N-[2-(3-butoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-5-6-12-20-15-9-7-8-14(13-15)10-11-18-16(19)21-17(2,3)4/h7-9,13H,5-6,10-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVOZLXESVEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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